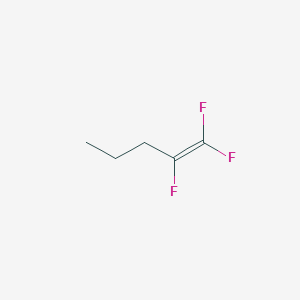

1,1,2-Trifluoropent-1-ene

描述

Significance of Vinylic Fluorine Functionalities in Contemporary Chemical Synthesis

Vinylic fluorides, which are characterized by a fluorine atom directly attached to a carbon-carbon double bond, are a privileged structural motif in modern organic synthesis. Their importance stems from their ability to act as stable bioisosteres of amides and enols, mimicking the charge distribution and dipole moments of these crucial functional groups found in many biologically active molecules. researchgate.net This mimicry can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.

Furthermore, the vinylic C-F bond, while strong, can be strategically activated and functionalized, opening avenues for the construction of complex molecular architectures. The presence of fluorine on the double bond significantly influences the alkene's reactivity, often rendering it susceptible to nucleophilic attack. acs.org This altered reactivity provides a complementary approach to the typical electrophilic reactions of non-fluorinated alkenes. The development of novel methods for the stereoselective synthesis of vinylic fluorides remains a significant challenge and an active area of research, with techniques ranging from olefination and elimination reactions to the direct hydrofluorination of alkynes. researchgate.netnii.ac.jp

Overview of Fluorinated Alkenes in Academic and Industrial Research

Fluorinated alkenes are not only valuable synthetic intermediates but also find direct applications in various industries. They serve as monomers for the production of fluoropolymers with exceptional thermal stability and chemical resistance. noaa.gov In the life sciences, the introduction of a fluorinated alkene moiety can profoundly impact a molecule's biological activity. For instance, fluorinated alkenes have been incorporated into potential enzyme inhibitors. acs.org

Academic research has been instrumental in developing new methods for the synthesis of fluorinated alkenes, with a focus on efficiency, selectivity, and sustainability. organic-chemistry.org These efforts include transition-metal-catalyzed cross-coupling reactions, photoredox catalysis for radical-based transformations, and the use of novel fluorinating reagents. researchgate.netcore.ac.uk The industrial production of fluorinated alkenes often relies on well-established but sometimes harsh methods, driving the academic pursuit of milder and more environmentally benign synthetic routes. core.ac.uk The continuous development of new synthetic methodologies expands the toolbox available to chemists for the precise installation of fluorinated alkene functionalities into complex molecules.

Scope and Research Focus on 1,1,2-Trifluoropent-1-ene

While extensive research exists on fluorinated alkenes in general, specific studies focusing exclusively on this compound are limited in publicly accessible literature. However, based on the established chemistry of analogous 1,1,2-trifluoroalkenes, its potential research focus can be inferred. The synthesis of this compound would likely involve methods such as the Negishi coupling of a trifluorovinylzinc(II) complex with a suitable propyl-containing electrophile or the electrophilic cyclization of a precursor containing a pentene chain. nii.ac.jpoup.com

Research on this compound would likely explore its reactivity in cycloaddition reactions, such as [4+2] or 1,3-dipolar cycloadditions, to construct complex fluorinated heterocyclic systems. researchgate.net Furthermore, its susceptibility to nucleophilic attack could be exploited for the synthesis of a variety of functionalized fluorinated compounds. The unique substitution pattern of this compound, with three fluorine atoms on the double bond, would present interesting questions regarding regioselectivity and stereoselectivity in its reactions.

Below is a table of predicted physicochemical properties for this compound based on computational models and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₅H₇F₃ |

| Molecular Weight | 124.10 g/mol |

| Boiling Point | ~ 40-50 °C |

| Density | ~ 1.1 g/cm³ |

| LogP | ~ 2.5 |

Note: These values are estimates and have not been experimentally verified.

Structure

3D Structure

属性

IUPAC Name |

1,1,2-trifluoropent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3/c1-2-3-4(6)5(7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTCXEDGGUZBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,2 Trifluoropent 1 Ene and Analogous Fluoroalkenes

Strategies for the Construction of Highly Fluorinated Olefins

The creation of the fluoroalkene motif requires robust synthetic strategies capable of forming carbon-fluorine bonds and carbon-carbon double bonds, often in a concerted or sequential manner.

Dehydrohalogenation is a fundamental method for synthesizing alkenes, including fluoroalkenes, through the elimination of a hydrogen halide from a saturated precursor. google.com This process typically involves treating a hydro(halo)fluoroalkane with a base. google.com The choice of base, such as alkali metal hydroxides (e.g., potassium hydroxide (B78521) or sodium hydroxide), is crucial for the reaction's success. thieme-connect.de

The orientation of the double bond formation is governed by the relative acidity of the hydrogen atoms within the precursor molecule and the nature of the leaving halogen group. thieme-connect.de In concerted E2 eliminations from monofluorides, a predominance of Hofmann orientation (formation of the less substituted alkene) is often observed, which is consistent with fluorine being a poor leaving group. thieme-connect.de For instance, the treatment of 2-fluoropentane (B3392424) with sodium methoxide (B1231860) yields pent-1-ene as the major product (83%). thieme-connect.de For more highly fluorinated systems, the elimination is dictated by the acidity of available protons and the leaving ability of the other halogens, which generally follows the order: I > Br > Cl > F. thieme-connect.de

A general process for preparing C3-7 (hydro)fluoroalkenes involves the dehydrohalogenation of a corresponding hydro(halo)fluoroalkane in the presence of a base. google.com This approach is valuable for producing compounds like 2,3,3,3-tetrafluoropropene, although historically, some methods have been limited by hazardous reagents or low yields. google.com

| Precursor | Base/Conditions | Product(s) | Yield | Reference |

| 2-Fluorohexane | Sodium methoxide in methanol | hex-1-ene, hex-2-ene | 69%, 31% | thieme-connect.de |

| 2-Fluoropentane | Sodium methoxide | pent-1-ene | 83% | thieme-connect.de |

| 1-Chloro-1,1,2-trifluoro-2-iodoethane | 50% aq. KOH, 70-80 °C | Trifluoroiodoethene | 90% | thieme-connect.de |

| 2H,2H-Hexafluoro-1-iodo-3-(trifluoromethyl)butane | Anhydrous KOH powder | 2H-Hexafluoro-3-(trifluoromethyl)but-1-ene | 93% | thieme-connect.de |

This table presents examples of dehydrohalogenation reactions used to synthesize various fluoroalkenes, illustrating typical precursors, reaction conditions, and resulting yields.

Olefination reactions provide a powerful route to fluoroalkenes by directly constructing the C=C bond from carbonyl compounds and fluorinated reagents. A prominent example is the modified Julia-Kocienski olefination, which utilizes fluorinated 1,3-benzothiazol-2-yl sulfones (BT-sulfones) as key synthons. acs.orgnih.gov This method allows for the synthesis of regiospecifically fluorinated olefins from a variety of aldehydes and ketones. acs.orgnih.gov

The synthesis of these α-fluoro BT-sulfone synthons can be achieved through a deprotonation-fluorination sequence. nih.gov These synthons then undergo condensation with carbonyl compounds, often mediated by a base like lithium bis(trimethylsilyl)amide (LHMDS), to produce the target fluoroalkenes in excellent yields. acs.orgnih.gov The stereoselectivity of the olefination can be significantly influenced by the presence of the fluorine atom. nih.gov This methodology is versatile, enabling the synthesis of regioisomeric vinyl fluorides by selecting the appropriate coupling partners. acs.org Other established olefination methods, such as the Horner-Wadsworth-Emmons reaction using α-fluorophosphonates, are also vital for accessing vinyl fluorides. acs.org

| Fluorinated BT-Sulfone | Carbonyl Compound | Yield of Fluoroalkene | E/Z Ratio | Reference |

| Fluoro(phenyl)methyl BT-sulfone | 2-Naphthaldehyde | 72% | 2.7:1 | acs.org |

| Fluoro(phenyl)methyl BT-sulfone | Cyclohexanecarboxaldehyde | 92% | 1.8:1 | acs.org |

| Fluoro(phenyl)methyl BT-sulfone | Acetophenone | 89% | N/A | acs.org |

| 1-Fluoroethyl BT-sulfone | 2-Naphthaldehyde | 98% | 1:1.3 | acs.org |

This table summarizes the results of Julia-Kocienski olefination reactions between various α-fluoro benzothiazolyl sulfones and carbonyl compounds, highlighting the high yields and variable stereoselectivity.

The introduction of vinylic fluorine can also be accomplished through addition-elimination mechanisms. This strategy is particularly effective for electron-deficient fluoroalkenes, where a nucleophile adds to the double bond, followed by the elimination of a fluoride (B91410) ion to form a new substituted alkene. sci-hub.se This pathway is driven by the electron-withdrawing nature of the fluorine atoms. sci-hub.se

In some cases, this process can be catalyzed by transition metals. For example, the formation of C(vinyl)–CF3 bonds can occur through a radical addition-elimination pathway catalyzed by copper or iron. beilstein-journals.org Similarly, palladium-catalyzed reactions can proceed via the insertion of a fluoroalkene into a carbon-palladium bond, followed by β-fluorine elimination to yield the final product. sci-hub.se Electrosynthesis provides another modern approach, where an electrochemical dehalogenation-elimination protocol can generate fluoroalkenes from precursors like α-trifluoromethylated benzyl (B1604629) halides. researchgate.netbohrium.comnih.gov This method involves the electrochemical generation of a carbanion, which then undergoes elimination to form the alkene. bohrium.comnih.gov

Targeted Synthesis of 1,1,2-Trifluoropent-1-ene Precursors

The successful synthesis of a target molecule like this compound is contingent on the availability of suitable, highly functionalized precursors.

The logical precursors for this compound, via an elimination reaction, are appropriately substituted halogenated pentanes. The synthesis of these precursors often involves the selective introduction of halogen atoms onto an alkane backbone. researchgate.netthieme-connect.de Nucleophilic fluorination is a common method, where alkyl halides (iodides, bromides) or tosylates are treated with a fluoride source to replace a halogen with fluorine. researchgate.net For example, 2-fluoropentane can be prepared and subsequently used in elimination reactions. thieme-connect.de

The preparation of more complex precursors, such as polyhalogenated pentanes, can be achieved through various synthetic routes. For instance, a concise method has been described for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles starting from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones, demonstrating the synthesis of functionalized C5 fluorinated building blocks. nih.govacs.org The synthesis of such highly functionalized pentane (B18724) derivatives is a critical step in accessing specific fluoroalkene targets.

Radical chemistry offers a powerful and versatile platform for synthesizing fluorinated compounds. acs.org Fluoroalkyl radicals can be generated from stable and accessible precursors under mild conditions and then used to construct complex molecules. cas.cnrsc.org Common sources for these radicals include fluoroalkyl sulfones and fluoroalkyl carboxylic acids. cas.cnresearchgate.net

Visible-light photoredox catalysis is a prominent strategy for generating fluoroalkyl radicals from these precursors. acs.orgsioc-journal.cn Once formed, the fluoroalkyl radical can add to an alkene. researchgate.net This radical addition initiates a sequence that can lead to the formation of a new, more complex fluoroalkene or a saturated fluoroalkylated product, depending on the subsequent reaction steps. researchgate.net Electrochemical methods have also been successfully employed to generate fluoroalkyl radicals from sulfones for the hydrofluoroalkylation of alkenes. cas.cnrsc.org These radical-based approaches are valued for their high functional group tolerance and applicability to late-stage functionalization. acs.orgcas.cn

Catalytic Approaches in Fluoroalkene Synthesis

The synthesis of fluoroalkenes, a class of compounds characterized by a fluorine atom attached to a carbon-carbon double bond, often relies on catalytic methods to ensure high efficiency and selectivity. These approaches are critical for controlling the regioselectivity and stereoselectivity of the fluorination or fluoroalkylation process.

Transition-Metal Catalysis in Carbon-Fluorine Bond Formation and Manipulation

Transition-metal catalysis has become an indispensable tool for the formation and manipulation of C-F bonds, offering pathways to fluoroalkenes that are often inaccessible through traditional methods. uiowa.edu These catalytic systems can activate otherwise inert C-H or C-F bonds and facilitate the introduction of fluorine or fluorinated moieties.

A significant area of research involves the functionalization of gem-difluoroalkenes, which are versatile building blocks for synthesizing a variety of fluorinated compounds. nih.gov Transition metals, particularly palladium, have been successfully employed to catalyze the C–F bond functionalization of gem-difluoroalkenes to produce monofluoroalkenes. acs.org These reactions can proceed through different mechanistic pathways, such as a chelation-assisted oxidative addition or a migratory insertion, which can influence the stereochemical outcome of the product. acs.org For instance, the stereoselectivity of C-F bond functionalization of gem-difluoroalkenes can be controlled to favor either the Z or E isomer based on the substrate and reaction conditions. acs.org

Copper-based catalyst systems are also utilized in the transformations of gem-difluoroalkenes. For example, hydrodefluorination of gem-difluoroalkenes can be achieved using a Cu(I) salt to produce Z-monofluoroalkenes with high stereoselectivity. nih.gov Furthermore, iron-based catalysts have been shown to mediate the cross-coupling of gem-difluoroalkenes with various olefins through a hydrogen atom transfer (HAT) mechanism, yielding alkylated monofluoroalkenes. nih.gov

Gold catalysis has also emerged as a powerful tool for the synthesis of fluoroalkenes. Gold(I) catalysts can facilitate the hydrofluorination of alkynes. nih.gov The regioselectivity of this transformation can be controlled by the presence of directing groups within the alkyne substrate, leading to the predictable formation of Z-vinyl fluorides. nih.gov

Cross-coupling reactions catalyzed by transition metals like palladium are another cornerstone for the synthesis of fluoroalkenes. beilstein-journals.org Novel multihalogenated fluorovinyl ethers can undergo Suzuki–Miyaura and Sonogashira cross-coupling reactions to afford a range of fluoroalkenes and fluoroenynes in moderate to high yields. beilstein-journals.org

| Catalyst System | Substrate Type | Product Type | Key Features |

| Palladium-based | gem-Difluoroalkenes | Monofluoroalkenes | Stereodivergent synthesis of (E)- and (Z)-isomers is possible. acs.org |

| Copper(I) salts | gem-Difluoroalkenes | Monofluoroalkenes | High Z-stereoselectivity in hydrodefluorination. nih.gov |

| Iron-based | gem-Difluoroalkenes | Alkylated Monofluoroalkenes | Proceeds via a hydrogen atom transfer (HAT) mechanism. nih.gov |

| Gold(I) | Alkynes | Z-Vinyl Fluorides | Regioselectivity controlled by directing groups. nih.gov |

| Palladium diacetate | Multihalogenated vinyl ethers | Fluoroalkenes | Effective for Suzuki-Miyaura cross-coupling. beilstein-journals.org |

Nucleophilic and Electrophilic Trifluoromethylation Strategies Relevant to Alkenes

The introduction of a trifluoromethyl (CF3) group onto an alkene is a common strategy for synthesizing fluoroalkenes and related structures. This can be achieved through either nucleophilic or electrophilic trifluoromethylation pathways, often facilitated by transition-metal catalysts. conicet.gov.ar

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents, often referred to as "CF3+" sources, have gained prominence for the trifluoromethylation of alkenes. researchgate.net Reagents such as Togni's reagents (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are widely used. conicet.gov.ar These reactions are frequently catalyzed by copper, which can mediate the formation of a C(sp2)-CF3 bond in terminal alkenes. d-nb.infonih.gov The mechanism of these copper-catalyzed reactions can be complex, potentially involving radical, electrophilic, or Heck-type pathways. d-nb.infonih.gov For example, a proposed mechanism involves the initial activation of the electrophilic reagent by Cu(I), leading to the formation of a CF3 radical. This radical then adds to the alkene, and the resulting radical intermediate is oxidized by a Cu(II) species to form a cation, which then eliminates a proton to yield the trifluoromethylated alkene. d-nb.infonih.gov

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the use of "CF3-" sources. The most well-known reagent in this class is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. researchgate.netacs.org This reagent is typically activated by a fluoride source to generate the trifluoromethyl anion. researchgate.net While direct nucleophilic 1,4-trifluoromethylation of α,β-unsaturated ketones is not typically observed, these reagents are effective for the 1,2-addition to carbonyl compounds. researchgate.net However, copper-catalyzed oxidative trifluoromethylation of terminal alkenes using TMSCF3 has been developed to form C(sp3)–CF3 bonds, providing access to allylic trifluoromethyl compounds. acs.org Other nucleophilic trifluoromethylation methods include the use of trifluoroform-derived [CuCF3] reagents for the hydrotrifluoromethylation of alkynes. organic-chemistry.org

| Trifluoromethylation Strategy | Reagent Example | Catalyst | Substrate | Product Type |

| Electrophilic | Togni's Reagent | Copper(I) | Terminal Alkenes | Trifluoromethylated Alkenes (Cvinyl-CF3) d-nb.infonih.gov |

| Electrophilic | Umemoto's Reagent | Copper(I) | Terminal Alkenes | Allylic Trifluoromethyl Compounds (C(sp3)-CF3) beilstein-journals.org |

| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Copper | Terminal Alkenes | Allylic Trifluoromethyl Compounds (C(sp3)-CF3) acs.org |

| Nucleophilic | CF3SO2Na (Langlois reagent) | Copper | α,β-Unsaturated Carboxylic Acids | Trifluoromethylated Alkenes organic-chemistry.org |

These catalytic strategies underscore the versatility and power of modern synthetic chemistry in accessing complex fluorinated molecules like this compound and its analogs. The choice of catalyst and reagent allows for precise control over the introduction of fluorine and trifluoromethyl groups into organic frameworks.

Chemical Reactivity and Mechanistic Investigations of 1,1,2 Trifluoropent 1 Ene

Reaction Pathways of Fluorinated Alkenes.

The electron-withdrawing nature of fluorine atoms in fluoroolefins, including 1,1,2-trifluoropent-1-ene, renders the double bond electron-deficient. This electronic characteristic is a primary determinant of its reactivity, particularly towards nucleophiles and radical species.

Nucleophilic Addition Reactions to Electron-Deficient Fluoroolefins.

Electron-deficient fluoroolefins readily undergo nucleophilic addition reactions. The presence of fluorine atoms makes the carbon-carbon double bond susceptible to attack by nucleophiles. For instance, the reaction of perfluoro-2-methyl-2-pentene (B72772) with substituted phenols and other compounds containing an OH group can lead to the substitution of a fluorine atom at the double bond. pleiades.onlinefluorine1.ru The specific reaction pathway can be influenced by the reaction conditions, the base used, and the substituents present in the nucleophile. pleiades.online

In some cases, isomerization of the initial fluoroalkene can occur, leading to the formation of a terminal double bond which is highly reactive towards nucleophiles. fluorine1.ru The reaction of 1,1,1-trihalo-4-alkoxy-3-alken-2-ones with amines serves as an example of nucleophilic addition-substitution, with reaction yields being sensitive to solvent polarity and temperature. scielo.br

A study on the reactivity of 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one with various nucleophiles demonstrated that different mechanisms can be at play, including 1,2-addition and β-substitution followed by elimination, depending on the reagents and solvents used. yu.edu.jo

Radical Additions to Fluorinated Double Bonds.

Radical additions to fluorinated double bonds are a significant class of reactions. The photochemical reaction of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene results in the formation of 1:1 adducts. rsc.org The initial attack of the trifluoromethyl radical (CF₃•) on the double bond is a key step in these reactions.

The regioselectivity of radical addition can be influenced by the structure of the fluoroalkene. For instance, the reaction of trifluoroiodomethane with but-1-ene shows a preference for the formation of 1,1,1-trifluoro-3-iodopentane (B2373945) over 1-iodo-2-trifluoromethylbutane.

A nickel-catalyzed carbosulfenylation of trifluoromethyl- and gem-difluoroalkenes has been reported to proceed with unusual regioselectivity, which is explained by a "radical sorting" mechanism. nih.gov In this process, a sulfur-centered radical adds to the fluoroalkene, generating an α-fluoroalkyl carbon-centered radical that then participates in further bond formation. nih.gov

| Radical Source | Fluoroalkene | Major Adduct(s) | Reference |

| Trifluoroiodomethane | 1,1,1-Trifluorobut-2-ene | 1,1,1-Trifluoro-2-iodo-3-trifluoromethylbutane and 1,1,1-trifluoro-3-iodo-2-trifluoromethylbutane | rsc.org |

| Trifluoroiodomethane | But-1-ene | 1,1,1-Trifluoro-3-iodopentane | |

| Benzyl (B1604629) bromide and Thiol (Ni-catalyzed) | Trifluoromethyl- and gem-difluoroalkenes | 2,1-Carbosulfenylation products | nih.gov |

Cycloaddition Reactions Involving Fluoroalkenes as Dienophiles.

Fluorinated alkenes can participate as dienophiles in cycloaddition reactions. The electron-deficient nature of the double bond in fluoroalkenes makes them suitable partners for electron-rich dienes in Diels-Alder reactions.

Enone-alkene [2+2] cycloadditions, which proceed through a stepwise mechanism involving a diradical intermediate, are another important class of reactions. wikipedia.org While specific examples involving this compound are not detailed in the provided results, the general principles of cycloaddition reactions are applicable. For instance, the reaction of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines can lead to the formation of pyrroles through a heterocyclization reaction, which involves cyclization as a key step. acs.orgacs.org

Proximity-induced reactions, where a reversible reaction brings the reacting partners into close proximity for an irreversible cycloaddition, have also been explored for bioconjugation, though challenges with reaction kinetics and stability were noted. wgtn.ac.nz

Detailed Reaction Mechanisms of this compound Transformations.

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling the outcome of synthetic transformations. This includes identifying key intermediates and transition states, as well as understanding the factors that govern stereochemistry and regioselectivity.

Elucidation of Intermediates and Transition States.

The mechanisms of fluoroalkene reactions often involve charged or radical intermediates. In nucleophilic additions, the reaction typically proceeds through a carbanionic intermediate, which is stabilized by the electron-withdrawing fluorine atoms.

In radical additions, the stability of the resulting radical intermediate dictates the regiochemical outcome. For example, the addition of a trifluoromethyl radical to a fluorinated alkene will favor the formation of the more stable radical intermediate.

Gold(I)-catalyzed hydrofluorination of alkynes to produce fluoroalkenes is proposed to proceed through intermediates where the directing group on the alkyne coordinates to the gold catalyst, influencing the regioselectivity of the fluorine addition. nih.govacs.org A novel fluorination reagent, DMPU/HF, has been shown to be effective in the gold-catalyzed mono- and dihydrofluorination of alkynes, yielding fluoroalkenes and gem-difluoromethylene compounds. organic-chemistry.orgacs.org

In some cases, outer-sphere reactions have been proposed, where a nucleophile attacks a fluorinated ligand coordinated to a metal center without direct coordination of the nucleophile to the metal. nih.gov

Stereochemical Outcomes and Regioselectivity in Fluoroalkene Reactions.

The stereochemistry and regioselectivity of reactions involving fluoroalkenes are critical aspects that determine the structure of the final products. The fluorine atom's influence on the electronic and steric properties of the double bond plays a significant role. ontosight.ai

In the context of synthesizing fluoroalkenes, gold(I)-catalyzed hydrofluorination of alkynes has been shown to be highly regio- and stereoselective, with the directing group on the alkyne substrate controlling the outcome. nih.govacs.org This method can produce Z-vinyl fluorides with high selectivity. nih.gov Similarly, the DMPU/HF reagent system in conjunction with a gold catalyst allows for highly regioselective synthesis of fluoroalkenes from alkynes. organic-chemistry.orgacs.org

The regioselectivity of radical additions is often governed by the stability of the radical intermediate formed upon addition of the radical to the double bond. In the case of the nickel-mediated carbosulfenylation of fluoroalkenes, a "radical sorting" mechanism is proposed to explain the observed regioreversed products. nih.gov

Copper-catalyzed trifluoromethylation of unactivated olefins has been developed to provide allylic trifluoromethylation products with good yield and high E/Z selectivity. mit.edu The reaction conditions, including the solvent and the ratio of reactants, can significantly influence the stereochemical outcome. mit.edu

| Reaction Type | Catalyst/Reagent | Substrate | Key Outcome | Reference |

| Hydrofluorination | Au(I) catalyst | Functionalized alkynes | Regio- and stereoselective formation of Z-fluoroalkenes | nih.govacs.org |

| Mono- and Dihydrofluorination | DMPU/HF, Gold catalyst | Terminal and internal alkynes | Highly regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds | organic-chemistry.orgacs.org |

| Carbosulfenylation | Nickel catalyst | Trifluoromethyl- and gem-difluoroalkenes | Regioreversed products via a "radical sorting" mechanism | nih.gov |

| Trifluoromethylation | Copper catalyst | Unactivated olefins | Allylic trifluoromethylation with high E/Z selectivity | mit.edu |

Bond Activation Studies in Organofluorine Chemistry.

The high strength of the C-F bond presents a significant challenge in synthetic chemistry. However, transition metal-mediated reactions have emerged as a powerful tool for the activation and functionalization of these inert bonds. sci-hub.se The reactivity of fluorinated olefins is often dictated by the electronic effects of the fluorine substituents, which can render adjacent C-F and C-H bonds susceptible to activation by metal complexes. sci-hub.sersc.org

The activation of vinylic C-F bonds in fluorinated olefins, including systems analogous to this compound, has been a subject of extensive research. acs.orgnih.gov Transition metal complexes, particularly those of titanium, zirconium, and rhodium, have been shown to mediate the hydrodefluorination (HDF) of fluoroalkenes. acs.orgnih.gov

One common mechanism for vinylic C-F bond activation involves the insertion of the fluorinated olefin into a metal-hydride bond, followed by a β-fluoride elimination step. sci-hub.seacs.org For instance, the reaction of Cp2ZrH2 (where Cp is pentamethylcyclopentadienyl) with various non-perfluorinated olefins has demonstrated this pathway. acs.org Although this compound itself was not the specific substrate in these published studies, the reactivity patterns of other fluorinated ethenes and propenes provide a strong basis for predicting its behavior. The electron-withdrawing nature of the fluorine atoms in this compound polarizes the C=C bond, making it susceptible to nucleophilic attack by a metal hydride.

Titanium-based catalysts have also been effectively employed for the HDF of fluoroalkenes. nih.gov Mechanistic studies suggest that a titanium(III) hydride is the active species, which reacts with the fluoroalkene via an H/F exchange to form a titanium(III) fluoride (B91410). The selectivity and efficiency of these reactions are influenced by factors such as the steric bulk and electronic properties of the catalyst. nih.gov

Recent advancements have also highlighted the use of low-valent main group elements, such as aluminum(I) complexes, in activating strong C-F bonds in fluoroalkenes. ucl.ac.ukresearchgate.net These reactions can proceed through either oxidative addition with retention of stereochemistry or a metallocyclopropane intermediate leading to inversion of stereochemistry. ucl.ac.ukresearchgate.net

The table below summarizes representative transition metal-catalyzed vinylic C-F activation reactions in fluorinated olefins, which serve as models for the reactivity of this compound.

| Catalyst/Reagent | Substrate Type | Product Type | Mechanistic Pathway |

| Cp*2ZrH2 | Vinylic Fluoride | Hydrodefluorinated Alkene | Insertion/β-fluoride elimination acs.org |

| Titanium(III) Hydride | Fluoroalkene | Partially Fluorinated Alkene | H/F exchange nih.gov |

| Rhodium(I) Complexes | Fluorinated Propene | Functionalized Alkene | Oxidative addition/Reductive elimination nih.govrsc.org |

| Aluminum(I) Complex | Fluoroalkene | Organoaluminum Compound | Oxidative addition or Metallocyclopropane formation ucl.ac.ukresearchgate.net |

In addition to C-F bond activation, the activation of C-H bonds adjacent to fluorinated double bonds is a competing and often complementary reaction pathway. rsc.orgrsc.org The presence of fluorine atoms can influence the acidity and reactivity of neighboring C-H bonds, facilitating their cleavage by transition metal complexes.

Studies on the reactivity of fluorinated propenes with rhodium complexes have provided significant insights into the competition between C-H and C-F bond activation. rsc.orgrsc.org For example, rhodium(I) complexes have been shown to selectively activate a vinylic C-H bond in the presence of multiple C-F bonds. This can lead to the formation of a fluorinated vinyl-rhodium species, which can then participate in further transformations. rsc.org

The catalytic functionalization of fluorinated olefins via C-H activation has been demonstrated in Negishi-type cross-coupling reactions. nih.govrsc.org In these systems, a rhodium catalyst can first activate a C-H bond of the fluoroalkene, leading to a rhodium-alkenyl intermediate. This intermediate can then undergo reaction with an organozinc reagent, resulting in C-C bond formation and regeneration of the active catalyst. nih.govrsc.org The preference for C-H versus C-F activation can be tuned by the choice of metal, ligands, and reaction conditions.

The following table outlines key findings in C-H bond activation adjacent to fluorinated olefins, providing a framework for understanding the potential reactivity of this compound.

| Catalyst System | Substrate | Key Observation | Application |

| [Rh(CH3)(PEt3)3] | Z-1,3,3,3-tetrafluoropropene | Selective C-H bond activation over C-F bond activation. rsc.org | Catalytic Negishi cross-coupling. nih.govrsc.org |

| Rhodium(I) Complexes | Fluorinated Propenes | Consecutive C-F and C-H bond activation leading to dehydrofluorination. rsc.org | Synthesis of fluorinated alkynyl complexes. rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for Fluoroalkenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Structures

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, and it is particularly powerful for fluorinated compounds due to the unique properties of the fluorine-19 nucleus.

¹⁹F NMR Spectroscopy for Fluorinated Olefins

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, providing information about their chemical environment and coupling interactions with other nuclei. In fluorinated olefins, the chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the geometric arrangement of the fluorine substituents. For instance, the presence of a trifluoromethyl (CF₃) group often results in a distinct singlet or a multiplet in the ¹⁹F NMR spectrum, depending on the proximity of other NMR-active nuclei. yu.edu.jo The chemical shift of the CF₃ group can be influenced by the substituent on the double bond. yu.edu.jo In the case of (E/Z) isomers of chloro-trifluoro-substituted propenes, distinct singlets for the CF₃ group of each isomer are observed in the ¹⁹F NMR spectrum, allowing for their differentiation and quantification. rsc.org

The analysis of various fluoroalkenes reveals that the ¹⁹F chemical shifts can vary significantly. For example, in a series of (E)-4,4,4-trifluoro-3-phenyl-1-(substituted-phenyl)but-2-en-1-ols, the ¹⁹F NMR signal for the CF₃ group appears as a singlet around -66.5 ppm. semanticscholar.org Similarly, for (S,E)-2-(4-Cyclohexyl-1,1,1-trifluorobut-3-en-2-yl)-2,3-dihydro-1H-naphtho[1,8-de] yu.edu.josemanticscholar.orgsemanticscholar.orgdiazaborinine, the ¹⁹F NMR shows a doublet for the CF₃ group at -62.37 ppm with a coupling constant (J) of 11.6 Hz. semanticscholar.org

Table 1: Representative ¹⁹F NMR Data for Selected Fluorinated Olefins

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

| (E)-4,4,4-trifluoro-1,3-diphenylbut-2-en-1-d-1-ol derivative | CDCl₃ | -66.51 | s |

| (S,E)-2-(4-Cyclohexyl-1,1,1-trifluorobut-3-en-2-yl)-2,3-dihydro-1H-naphtho[1,8-de] yu.edu.josemanticscholar.orgsemanticscholar.orgdiazaborinine | CDCl₃ | -62.37 | d, J = 11.6 Hz |

| (S,E)-(1,1,1-trifluoro-5,5-dimethylhex-3-en-2-yl)boronic acid | CDCl₃ | -63.51 | d, J = 11.3 Hz |

| (E/Z)-1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-nitrobenzene | DMSO-d₆ | -61.05 (E-isomer), -67.70 (Z-isomer) | s |

This table is for illustrative purposes and includes data for structurally related compounds to highlight the utility of ¹⁹F NMR.

Multi-Nuclear NMR Techniques (¹H, ¹³C) in Structural Elucidation of 1,1,2-Trifluoropent-1-ene

While ¹⁹F NMR is crucial, a comprehensive structural elucidation of this compound requires the combined use of ¹H and ¹³C NMR spectroscopy. slideshare.netyoutube.com These techniques provide information about the hydrocarbon backbone of the molecule and the coupling interactions between hydrogen, carbon, and fluorine atoms.

¹H NMR spectra reveal the number and types of protons and their connectivity. The chemical shifts of protons attached to or near the fluorinated double bond are significantly influenced by the electronegative fluorine atoms. Coupling between protons and fluorine atoms (H-F coupling) provides valuable through-bond connectivity information.

¹³C NMR spectroscopy complements ¹H and ¹⁹F NMR by providing data on the carbon framework. chemconnections.org The chemical shifts of carbon atoms are affected by the attached fluorine atoms, with carbons directly bonded to fluorine exhibiting large chemical shifts and significant C-F coupling constants. For example, the carbon of a CF₃ group typically appears as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. yu.edu.jo In proton-decoupled ¹³C NMR spectra, these carbons still show coupling to fluorine. libretexts.org

For instance, in the ¹³C NMR spectrum of a derivative of (E)-4,4,4-trifluoro-1,3-diphenylbut-2-en-1-ol, the carbon of the CF₃ group appears as a quartet with a large coupling constant (J = 274 Hz). semanticscholar.org Similarly, other carbons in the molecule show smaller C-F couplings, which are instrumental in assigning the structure.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Fluorinated Alkene Derivative

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.47-7.29 | m | Aromatic Protons |

| ¹H | 6.76 | s | Olefinic Proton |

| ¹³C | 138.8 - 126.3 | m | Aromatic & Olefinic Carbons |

| ¹³C | 123.0 | q, J = 274 Hz | CF₃ |

| ¹³C | 57.2 | t, J = 25 Hz | Aliphatic Carbon |

This table presents data for (E)-4,4,4-trifluoro-1,3-diphenylbut-2-en-1-d-1-ol derivative to demonstrate the application of multi-nuclear NMR. semanticscholar.org

Mass Spectrometry (MS) Applications in Characterizing Complex Fluoroalkenes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. nih.govresearchgate.net This is particularly valuable for fluoroalkenes, as the precise mass of fluorine atoms helps to distinguish between different possible molecular formulas. mdpi.comnih.gov HRMS can be coupled with various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to analyze a wide range of fluorinated compounds. semanticscholar.orgkuleuven.be The high accuracy of HRMS helps in confirming the identity of synthesized fluoroalkenes and identifying unknown fluorinated compounds in complex mixtures. nih.govchromatographyonline.com

For example, the HRMS data for a derivative of (3Z)-3-[(E)-(4-Methylphenyl)diazenyl]-4-({2-[(1,2,3,4-tetrahydroacridin-9-yl)amino]octyl}amino-1,1,1-trifluoropent-3-en-2-one confirmed its calculated elemental composition. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of fluoroalkenes and their reaction mixtures. chemconnections.org GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass spectra for each separated component. This allows for the identification and quantification of individual compounds in a complex sample. rsc.org The fragmentation patterns observed in the mass spectra provide structural information that aids in the identification of isomers and related byproducts. mdpi.com For instance, GC-MS has been used to analyze the products of photochemical reactions of trifluoroiodomethane with alkenes, allowing for the identification of various adducts and their isomers.

Chromatographic Methods for Purification and Analysis of Fluoroalkenes

Chromatographic techniques are indispensable in synthetic organic chemistry for both the analysis of reaction mixtures and the purification of products. For fluoroalkenes such as this compound, these methods allow for the separation of the desired product from starting materials, byproducts, and isomers based on differential partitioning between a stationary phase and a mobile phase. The polarity, size, and volatility of the fluoroalkene are key factors in selecting the appropriate chromatographic method.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique frequently employed to monitor the progress of a chemical reaction. semanticscholar.orglibretexts.org In the synthesis of fluoroalkenes, TLC allows chemists to qualitatively assess the consumption of starting materials and the formation of the product over time. youtube.com

The basic principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of an adsorbent material (the stationary phase) coated on an inert backing like glass or aluminum. libretexts.org For fluoroalkenes and other compounds of low to medium polarity, silica (B1680970) gel (SiO₂) is the most common stationary phase. rsc.org The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase), which moves up the plate by capillary action.

Components of the spotted mixture travel up the plate at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. semanticscholar.org Less polar compounds have a weaker attraction to the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances, yielding a lower Rf value. libretexts.org The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For a reaction producing a fluoroalkene like this compound, one would typically spot the starting material, the co-reactant, and the reaction mixture at different time intervals on the same TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress. youtube.com Visualization is often achieved using UV light, as many organic compounds are UV-active. semanticscholar.org Alternatively, the plate can be stained with a developing agent, such as potassium permanganate (B83412) (KMnO₄), which reacts with the compounds to produce colored spots. semanticscholar.org

The selection of the mobile phase (eluent) is critical for achieving good separation. A common starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. libretexts.org The ratio is adjusted to achieve an Rf value for the product that is ideally between 0.2 and 0.4 to ensure good separation and translatability to column chromatography. reddit.com While specific data for this compound is not detailed in the reviewed literature, related compounds provide insight into typical TLC conditions. For example, the progress of reactions involving other fluorinated alkenes has been monitored using solvent systems like ethyl acetate/hexane. google.com

Table 1: Representative TLC Conditions for Monitoring Fluoroalkene Synthesis

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |

|---|---|---|---|---|

| General Fluoroalkenes | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate | UV Light (254 nm) | semanticscholar.orgrsc.org |

| Trifluoromethylated Alkenes | Silica Gel 60 F₂₅₄ | Pentane/Diethyl Ether | UV Light, KMnO₄ stain | semanticscholar.org |

| 5,5,5-trifluoropent-2-enoyl derivative | Silica Gel | 1:2 Ethyl Acetate/Hexane | Not Specified | google.com |

Column Chromatography for Product Isolation

Once TLC analysis confirms the completion of a reaction, column chromatography is the standard method used for the purification and isolation of the target compound on a preparative scale. youtube.comrotachrom.com This technique operates on the same principles as TLC but is applied to larger quantities of material. youtube.com The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel for fluoroalkene purification. youtube.com

The mobile phase, determined from prior TLC analysis, is passed through the column. youtube.com The components of the mixture separate into bands as they travel down the column at different rates. Less polar compounds, which would have a higher Rf on a TLC plate, elute from the column first, while more polar compounds are retained longer on the stationary phase and elute later. youtube.com The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product. youtube.com These pure fractions are combined, and the solvent is removed by evaporation to yield the isolated compound.

For non-polar compounds like many fluoroalkenes, a non-polar eluent such as pentane or hexane is often sufficient for purification. semanticscholar.orgkuleuven.be In many reported syntheses of structurally similar fluoroalkenes, purification was achieved using flash column chromatography on silica gel with eluents consisting of pentane or hexane, sometimes with a small percentage of a more polar solvent like diethyl ether or ethyl acetate to form a gradient. semanticscholar.orgkuleuven.be For instance, the purification of (E)-(((5,5,5-trifluoropent-2-en-1-yl)oxy)methyl)benzene was accomplished with a gradient of 0–5% diethyl ether in pentane. kuleuven.be Similarly, other trifluorinated alkene derivatives have been isolated using eluents like pentane alone. semanticscholar.org

Table 2: Examples of Column Chromatography Conditions for Fluoroalkene Purification

| Compound Class/Example | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Trifluoromethylated Alkenes | Silica Gel | Pentane | kuleuven.be |

| (E)-(((5,5,5-trifluoropent-2-en-1-yl)oxy)methyl)benzene | Silica Gel | 0-5% Diethyl Ether in Pentane | kuleuven.be |

| (E)-4,4,4-trifluoro-3-phenylbut-2-en-1-ol derivatives | Silica Gel | Petroleum Ether | semanticscholar.org |

| 2-(3,5-dimethylphenyl)-1,1,1-trifluoropent-4-en-2-ol | Silica Gel | 9:1 Hexane/Ethyl Acetate | nih.gov |

| 1,1,1-trifluoropent-4-en-2-yl derivative | Silica Gel | 10:1 Petroleum Ether/Ethyl Acetate |

These examples demonstrate that standard silica gel column chromatography with non-polar solvent systems is highly effective for the isolation of fluoroalkenes. The specific conditions for this compound would be optimized using TLC to find an eluent system that provides clear separation from any impurities present in the crude reaction mixture.

Computational and Theoretical Chemistry Studies of 1,1,2 Trifluoropent 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.netnih.gov

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. arxiv.orgaps.orgutwente.nlresearchgate.net It provides a balance between computational cost and accuracy, making it suitable for analyzing systems like fluoroalkenes.

The introduction of three highly electronegative fluorine atoms to the double bond in 1,1,2-Trifluoropent-1-ene dramatically influences its electronic landscape. DFT calculations are instrumental in quantifying these effects.

Molecular Orbitals: The fluorine atoms significantly lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO is typically the π-orbital of the C=C double bond, while the LUMO is the corresponding π* antibonding orbital. The strong inductive (-I) effect of the fluorine atoms withdraws electron density from the double bond, stabilizing both orbitals. This stabilization makes the molecule less susceptible to electrophilic attack but potentially more reactive towards strong nucleophiles at the carbon atoms of the double bond.

Charge Distribution: The charge distribution in fluoroalkenes is highly polarized. The fluorine atoms bear a significant partial negative charge (δ-), while the carbon atoms bonded to them (C1 and C2) develop a partial positive charge (δ+). This polarization is a key determinant of the molecule's reactivity and intermolecular interactions. As a general trend, decreasing the electron density of the π system can destabilize aromatic transition structures in pericyclic reactions. researchgate.netnih.gov

Interactive Table: Calculated Electronic Properties of a Model Fluoroalkene

| Property | Description | Expected Value/Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to ionization potential and reactivity towards electrophiles. | Lowered energy compared to non-fluorinated pentene. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to electron affinity and reactivity towards nucleophiles. | Lowered energy compared to non-fluorinated pentene. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to electronic excitation energy and kinetic stability. | May be altered; partial fluorination can decrease the excited state energy. researchgate.net |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | C1, C2: Partial Positive (δ+)F atoms: Partial Negative (δ-) |

| Dipole Moment | A measure of the overall polarity of the molecule. | Significantly increased compared to pentene due to C-F bonds. |

DFT calculations are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These predictions are valuable for interpreting experimental spectra and confirming molecular structures. For instance, calculations can help assign the complex signals in ¹⁹F NMR spectra and distinguish between different constitutional isomers or conformers.

Interactive Table: Representative Spectroscopic Data for a Substituted 1,1,1-Trifluoropent-3-en-2-one Derivative nih.gov

| Spectrum | Type | Data |

| IR | ν (cm⁻¹) | 1671 (C=O), 1585, 1562 (C=C, N=N), 1220–1143 (C–F) |

| ¹⁹F NMR | δ (ppm) | 92.73 (s, CF₃) |

| ¹³C NMR | δ (ppm) | 177.59 (q, J=30.4 Hz, C-CF₃), 118.53 (q, J=291.8 Hz, CF₃) |

Ab Initio Methods in Elucidating Reaction Energetics and Pathwaysresearchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining reaction energetics and mapping potential energy surfaces. acs.orgresearchgate.net

Ab initio calculations, often using methods like Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) theory alongside DFT, can precisely locate and characterize transition state structures. For reactions involving fluoroalkenes, such as cycloadditions or nucleophilic vinylic substitution, these calculations provide the geometry of the highest energy point along the reaction coordinate.

Studies on related fluorinated dienes have shown that electron-withdrawing substituents like fluorine can have a significant impact on the energetics of pericyclic reactions. nih.gov They tend to increase the activation energy by destabilizing the electron-deficient π system in the transition state. researchgate.netnih.gov This effect is a balance between inductive and mesomeric influences. researchgate.net

Even for a relatively small molecule, rotation around single bonds leads to different conformers with distinct energies. Ab initio calculations are used to perform conformational analysis, identifying the most stable conformers and the energy barriers to rotation. For this compound, the key rotations are around the C2-C3 and C3-C4 bonds. The bulky and highly electronegative fluorine atoms create significant steric and electrostatic repulsions, which dictate the preferred conformations. The fluorination of a carbon chain can increase the rigidity of the molecular structure. researchgate.net

Interactive Table: Hypothetical Conformational Energy Profile for C2-C3 Bond Rotation

| Dihedral Angle (F-C2-C3-C4) | Conformation Name | Relative Energy (kJ/mol) | Notes |

| 0° | Syn-eclipsed | High | Steric and electrostatic repulsion between fluorine and the propyl group. |

| 60° | Gauche | Low | A likely energy minimum. |

| 120° | Anti-eclipsed | High | Eclipsing interaction. |

| 180° | Anti-periplanar | Lowest | The most stable conformation, minimizing steric hindrance. |

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT and ab initio methods are excellent for single-molecule properties or simple reaction pathways, Molecular Dynamics (MD) simulations are employed to study the behavior of an ensemble of molecules over time. MD simulations can elucidate the nature of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of this compound.

For this compound, MD simulations could model its liquid state, predicting properties like density, viscosity, and diffusion coefficients. These simulations would reveal how the polarized C-F bonds lead to specific packing arrangements and influence the molecule's behavior as a solvent or a reactant in a condensed phase.

Advanced Applications and Emerging Research Directions for Fluoroalkenes

Utility of Fluoroalkenes in Advanced Materials Science

Fluoroalkenes, as a class of compounds, are integral to modern materials science due to their unique properties, including high chemical stability, low surface energy, and environmental resistance. These characteristics make them ideal for producing a range of functional materials, from advanced polymers to specialized coatings. alfa-chemistry.com The incorporation of fluorine atoms into alkenyl structures can lead to materials with enhanced thermal stability, desirable electrical properties, and hydrophobicity. alfa-chemistry.comthieme-connect.de

Development of Fluoropolymers for High-Performance Applications

Fluoropolymers are a cornerstone of high-performance materials, and fluoroalkenes are the essential monomers for their synthesis. thieme-connect.de Commercially significant fluoropolymers are typically derived from C2-C4 fluoroalkenes such as tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and chlorotrifluoroethylene (B8367) (CTFE). mdpi.com These polymers are valued for their exceptional resistance to heat and chemicals. units.it

Research has explored the use of more complex fluoroalkenes to impart specific functionalities to polymers. A notable example involves the synthesis and incorporation of 1,1,2-trifluoro-1,4-pentadiene, a structural analogue of 1,1,2-Trifluoropent-1-ene, into a perfluoroalkoxy (PFA) polymer backbone. core.ac.uk The goal of this research was to create a PFA variant that would undergo cross-linking more readily under electron beam irradiation. core.ac.uk The pendant hydrocarbon group introduced by the diene monomer was intended to facilitate this process, which enhances the mechanical strength and wearability of the final material. core.ac.uk

Another study focused on the radical copolymerization of vinylidene fluoride (VDF) with a monomer derived from 1,1,2-trifluoro-1,4-pentadiene. tandfonline.com This work resulted in random fluorinated copolymers with thioacetoxy side-groups that could be hydrolyzed to thiol functions, creating a reactive polymer that could be cured to form a vulcanized network. tandfonline.com These studies highlight a key strategy: using functional fluoroalkenes as termonomers to modify the properties of established fluoropolymers like PFA and PVDF.

| Monomer/Comonomer | Base Polymer | Intended Application/Functionality | Reference |

| 1,1,2-Trifluoro-1,4-pentadiene | Perfluoroalkoxy (PFA) | Enhance E-beam cross-linking, improve mechanical properties | core.ac.uk |

| Perfluorovinyl thioacetoxy monomer (from 1,1,2-trifluoro-1,4-pentadiene) | Polyvinylidene Fluoride (PVDF) | Introduce curable thiol side-groups for network formation | tandfonline.com |

| Tetrafluoroethylene (TFE) | Not Applicable (Homopolymer) | High-performance thermoplastic (PTFE) | units.itacs.org |

| Vinylidene Fluoride (VDF) | Not Applicable (Homopolymer) | Piezoelectric devices, coatings, membranes (PVDF) | thieme-connect.detandfonline.com |

Functionalized Fluorinated Building Blocks in Nanotechnology

In nanotechnology, fluorinated compounds offer unique advantages for creating novel materials and devices. The large surface area-to-volume ratio of nanomaterials means that surface properties are paramount, and fluorinated functionalities can be used to control these properties, such as dispersibility and viscosity. units.it Polymer nanocomposites, which are polymers filled with nano-sized particles, are a major area of research, and fluoropolymers are increasingly used in this context. mdpi.comunits.it

While direct applications of this compound in nanotechnology are not extensively documented, the use of fluoroalkenes as precursors to functional building blocks is a key research area. Fluoropolymer nanoparticles (FPNPs) have been synthesized and are explored for applications in drug delivery and medical imaging. researchgate.net The development of hybrid materials, where functional coatings are applied to sensor surfaces, is another active field. mdpi.com Advanced microscopy techniques, such as high-definition Kelvin Force Microscopy (HD-KFM), are now capable of measuring the surface potential and orientation of individual fluoroalkene molecules at the nanoscale, providing crucial insights for molecular electronics. csi-afm.com This ability to characterize and manipulate fluorinated molecules at such a small scale opens the door for the rational, "in silico" design of new nanostructured materials with precisely engineered properties. units.it

Role of Fluorinated Structures in Agrochemistry

Design of Biologically Active Fluorinated Compounds

The design of biologically active compounds often involves synthesizing and screening molecules with fluorinated scaffolds. whiterose.ac.uk While specific research on this compound for agrochemical purposes is not prominent, the synthesis of various fluorinated molecules for this sector is an active area of research. For example, methods for the direct conversion of alcohols to trifluoromethanes are highly valuable for creating new agrochemical candidates. kuleuven.be Research into the synthesis of trifluoromethylated homoallylic N-acylhydrazines highlights a class of compounds being explored for their potential as drugs or pesticides. rsc.org The general principle is that the inclusion of fluorinated motifs, such as the trifluorovinyl group present in this compound, is a key tool for medicinal and agricultural chemists seeking to develop new and more effective active ingredients. kuleuven.be

Innovative Synthetic Strategies and Method Development in Fluoroalkene Chemistry

The synthesis of complex fluorinated molecules requires specialized and innovative chemical methods. Research in this area is focused on developing efficient, selective, and scalable routes to valuable fluoroalkene building blocks.

A specific strategy related to a structural analogue of this compound involves the synthesis of a novel perfluorovinyl thioacetoxy monomer. This was achieved through the photochemical addition of thiol acetic acid to 1,1,2-trifluoro-1,4-pentadiene. tandfonline.com This method provides a pathway to a functionalized monomer that can be used in polymerization reactions. tandfonline.com

More broadly, the field of fluoroalkene synthesis is rapidly advancing. Key areas of innovation include:

Catalytic Cross-Coupling: Rhodium-catalyzed reactions have been developed for the cross-coupling of fluorinated propenes with organozinc reagents. nih.gov This allows for the functionalization of the fluoroalkene backbone by forming new carbon-carbon bonds. nih.gov

Alkene Trifluoromethylation: Methods using reagents like the Togni reagent allow for the direct hydrotrifluoromethylation or vinylic trifluoromethylation of simple alkenes without a transition metal catalyst, offering a direct route to valuable motifs. d-nb.info

Fluoroalkyne Annulation: In a recently developed method, polyfluoroalkynes undergo a 1,2,3,4-tetrafunctionalization reaction to build diverse 5- to 7-membered nitrogen-containing heterocyclic rings that feature an (E)-1,2-difluorovinyl group. rsc.org This powerful strategy uses the fluorine atom as a detachable "activator" and proceeds without any transition metal catalysts or oxidizing agents. rsc.org

Difluorovinylidenation: The preparation of 1,1-difluoroallenes from carbonyl compounds provides a versatile building block that can undergo regioselective bond-forming reactions at its α, β, or γ positions with the aid of various metal catalysts. orgsyn.org

| Synthetic Strategy | Reactants | Product Type | Key Features | Reference |

| Photochemical Thiylation | 1,1,2-Trifluoro-1,4-pentadiene, Thiol acetic acid | Functionalized trifluorovinyl monomer | Radical addition to alkene | tandfonline.com |

| Fluoroalkyne Annulation | Polyfluoroalkynes, Difunctional reagents (e.g., acetimidamide) | (E)-1,2-difluorovinyl azacycles | Transition-metal-free, high chemo- and stereoselectivity | rsc.org |

| Catalytic Cross-Coupling | Fluorinated propenes, Organozinc reagents | Derivatized fluoroalkenes | C-F bond activation, C-C bond formation | nih.gov |

| Alkene Trifluoromethylation | Alkenes, Togni reagent | Hydro- or vinylic trifluoromethylated alkanes/alkenes | Transition-metal-free, radical mechanism | d-nb.info |

Future Prospects for this compound Research

While this compound itself is not the subject of widespread, dedicated research programs, its structure positions it as a potentially valuable compound for future applications. Based on current trends in organofluorine chemistry, future research involving this compound or its isomers could focus on several key areas:

Advanced Polymer Synthesis: Drawing from the research on its diene analogue, this compound could be explored as a comonomer in polymerization reactions with monomers like VDF or TFE. Its incorporation could modify the properties of the resulting fluoropolymers, potentially affecting characteristics like thermal stability, solubility, or processability.

Intermediate for Functional Materials: As a functionalized fluoroalkene, it could serve as a starting material for more complex molecules. The trifluorovinyl group is a reactive handle for a variety of chemical transformations, enabling its use as a building block for liquid crystals, advanced coatings, or other functional materials where fluorine content is desirable. alfa-chemistry.comresearchgate.net

Probing Reaction Mechanisms: The development of new synthetic methods in organofluorine chemistry is a major goal. nih.govrsc.org Simple, well-defined fluoroalkenes like this compound can serve as model substrates for testing new catalytic cycles, understanding reaction mechanisms, and expanding the scope of synthetic transformations.

Benign-by-Design Alternatives: As environmental persistence of certain fluorinated compounds is a growing concern, a comprehensive understanding of the biotransformation of various PFAS structures is needed. researchgate.net Future research could involve creating alternative fluorinated substances that are "benign-by-design," and understanding the fate of simpler fluoroalkenes could contribute to this knowledge base. researchgate.net

In essence, the future of this compound research is likely tied to its role as a monomer and a synthetic intermediate, leveraging its unique trifluorinated structure to contribute to the next generation of advanced materials and chemical methodologies.

常见问题

Q. What are the most reliable synthetic routes for preparing 1,1,2-Trifluoropent-1-ene, and how can purity be optimized?

Methodological Answer:

- Synthesis Approaches : Fluorinated alkenes like this compound are typically synthesized via dehydrohalogenation of fluorinated alkanes or halogen exchange reactions. For example, using a palladium catalyst for selective fluorination under mild conditions can minimize side reactions .

- Purity Optimization : Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for monitoring intermediates. Recrystallization in non-polar solvents (e.g., hexane) at low temperatures can isolate the compound with >98% purity. Ensure inert atmospheres to prevent decomposition .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

- Physical Properties : Measure boiling/melting points using differential scanning calorimetry (DSC). Fluorine’s electronegativity significantly lowers boiling points compared to non-fluorinated analogs.

- Chemical Stability : Conduct accelerated stability studies under varying pH and temperature conditions. NMR (¹⁹F and ¹H) is essential for tracking structural integrity .

- Spectroscopic Data : Use FTIR to identify C-F stretching vibrations (1050–1250 cm⁻¹) and UV-Vis to assess conjugation effects in the alkene .

Advanced Research Questions

Q. What reaction mechanisms dominate in the electrophilic addition of this compound, and how do fluorinated substituents influence regioselectivity?

Methodological Answer:

- Mechanistic Studies : Employ density functional theory (DFT) calculations to model transition states. Fluorine’s electron-withdrawing effects polarize the double bond, favoring anti-Markovnikov addition. Validate predictions using kinetic isotope effects (KIE) in deuterated solvents .

- Experimental Validation : Use in situ NMR to monitor reaction intermediates. Compare reactivity with non-fluorinated analogs (e.g., pent-1-ene) to isolate fluorine’s electronic contributions .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:

- Data Harmonization : Replicate studies under standardized conditions (e.g., 25°C, argon atmosphere). Use calorimetry (DSC/TGA) to measure enthalpy of formation (±2% error margins).

- Computational Cross-Check : Compare experimental results with high-level ab initio calculations (e.g., CCSD(T)) to identify outliers in literature .

Q. What advanced spectroscopic techniques are required to address discrepancies in structural assignments of fluorinated alkenes like this compound?

Methodological Answer:

- Multi-Nuclear NMR : Combine ¹⁹F, ¹H, and ¹³C NMR with DEPT-135 for unambiguous carbon assignments. For stereochemistry, use NOESY/ROESY to confirm cis/trans configurations .

- X-ray Crystallography : Resolve crystal structures to validate bond lengths and angles. Fluorine’s van der Waals radius (1.47 Å) impacts packing efficiency .

Q. What strategies mitigate challenges in polymerizing this compound for functional material development?

Methodological Answer:

- Catalyst Selection : Use Ziegler-Natta catalysts for controlled radical polymerization. Fluorinated monomers require low temperatures (-20°C) to prevent chain termination.

- Characterization : Gel permeation chromatography (GPC) and MALDI-TOF MS assess molecular weight distribution. Monitor glass transition temperatures (Tg) via dynamic mechanical analysis (DMA) .

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Biodegradation Studies : Incubate the compound with soil microbiota and track degradation via LC-MS. Fluorinated alkenes often resist microbial breakdown due to C-F bond strength.

- Photolytic Degradation : Expose to UV light (254 nm) and analyze by GC-MS for volatile byproducts like COF₂ .

Methodological Rigor and Data Analysis

Q. What statistical approaches are recommended for analyzing contradictory data in fluorinated compound research?

Methodological Answer:

- Meta-Analysis : Aggregate datasets from multiple studies using random-effects models to account for heterogeneity. Apply Grubbs’ test to identify outliers.

- Sensitivity Analysis : Vary experimental parameters (e.g., catalyst loading, solvent polarity) in computational models to quantify uncertainty .

Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。